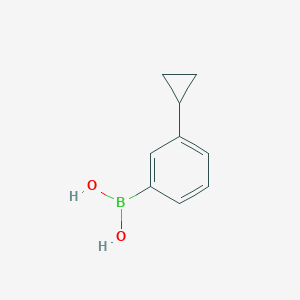

(3-Cyclopropylphenyl)boronic acid

説明

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through detailed analysis of proton and carbon-13 chemical shifts and coupling patterns. The ¹H nuclear magnetic resonance spectrum recorded in deuterated methanol reveals characteristic resonances that confirm the molecular structure and substitution pattern. The aromatic region displays four distinct multipicity patterns corresponding to the meta-substituted benzene ring: signals at 7.52-7.44 parts per million (1H, multiplet), 7.37-7.28 parts per million (1H, multiplet), 7.25-7.15 parts per million (1H, multiplet), and 7.12-7.06 parts per million (1H, multiplet). These chemical shift values and multiplicities are consistent with the expected pattern for a 1,3-disubstituted benzene ring where the boronic acid and cyclopropyl groups occupy meta positions.

The cyclopropyl substituent generates characteristic resonances that provide unambiguous identification of this structural feature. The cyclopropyl methine proton appears as a multiplet at 1.94-1.84 parts per million, while the cyclopropyl methylene protons exhibit two distinct multiplets at 0.97-0.88 parts per million (2H) and 0.69-0.63 parts per million (2H). These chemical shift values reflect the unique magnetic environment of the cyclopropyl ring, where the strained three-membered ring geometry creates distinctive electronic shielding effects. The coupling patterns within the cyclopropyl system provide additional structural confirmation through characteristic vicinal and geminal proton-proton interactions.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon chemical shifts and multiplicity patterns. While specific ¹³C nuclear magnetic resonance data for this compound was not directly available in the search results, related cyclopropylboronic acid compounds show characteristic resonances that can inform structural assignments. The aromatic carbon atoms typically appear in the range of 120-140 parts per million, while the cyclopropyl carbons resonate at significantly higher field due to the unique electronic environment of the strained ring system. Boron-11 nuclear magnetic resonance spectroscopy provides direct observation of the boron center, typically appearing as a broad singlet due to quadrupolar relaxation effects characteristic of boron nuclei in asymmetric environments.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals detailed information about the vibrational modes and molecular dynamics of this compound through analysis of characteristic absorption frequencies. The boronic acid functional group exhibits distinctive vibrational signatures that provide unambiguous identification of this structural motif. The broad absorption band in the region of 3300-3500 wavenumbers corresponds to the oxygen-hydrogen stretching vibrations of the boronic acid hydroxyl groups. This broad absorption pattern reflects the extensive hydrogen bonding interactions that characterize boronic acid compounds in both solid and solution phases.

Density functional theory calculations have been employed to assign specific infrared absorption bands based on scaled theoretical wavenumbers that correlate with experimental observations. The benzene ring system contributes characteristic carbon-carbon stretching vibrations in the region of 1400-1600 wavenumbers, while carbon-hydrogen bending modes appear at lower frequencies around 1000-1300 wavenumbers. The cyclopropyl substituent introduces unique vibrational modes associated with the strained three-membered ring geometry, including characteristic carbon-carbon stretching and ring deformation vibrations that appear at frequencies distinct from those of normal alkyl chains.

The boron-oxygen stretching vibrations typically occur in the range of 1300-1400 wavenumbers and provide direct evidence for the boronic acid functionality. These vibrations are sensitive to the local electronic environment and hydrogen bonding interactions, making them valuable probes for understanding intermolecular associations and conformational dynamics. The boron-carbon stretching mode appears at lower frequency, typically around 1100-1200 wavenumbers, and reflects the strength of the boron-carbon bond that anchors the boronic acid group to the aromatic system.

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations have provided comprehensive theoretical insights into the electronic structure, geometry optimization, and energetic properties of this compound. These computational studies employ the Becke three-parameter hybrid density functional with Lee-Yang-Parr correlation functional (B3LYP) in combination with extended basis sets such as 6-311++G(d,p) to achieve accurate predictions of molecular properties. The optimization calculations yield precise geometric parameters including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.

Conformational analysis through density functional theory calculations reveals the relative energetic stability of different rotational isomers around the carbon-boron bond and the orientation of the boronic acid hydroxyl groups. The calculations confirm that the cis-trans conformer represents the global minimum energy structure, with energy differences of several kilocalories per mole separating this configuration from alternative arrangements. The cyclopropyl substituent contributes to conformational preferences through both steric and electronic effects, with the calculations providing quantitative measures of these interactions.

The computational studies extend to prediction of spectroscopic properties through calculation of theoretical chemical shifts and vibrational frequencies. Gauge-including atomic orbital methods enable accurate prediction of nuclear magnetic resonance chemical shifts that correlate well with experimental observations. However, the calculations reveal particular challenges in accurately predicting hydroxyl proton chemical shifts due to the absence of explicit solvent effects in gas-phase calculations, necessitating the inclusion of explicit solvent molecules such as acetone to improve theoretical predictions. Vibrational frequency calculations provide theoretical infrared spectra that, when appropriately scaled, show excellent agreement with experimental absorption patterns and enable confident assignment of specific vibrational modes.

Molecular Orbital Interactions

Molecular orbital analysis of this compound reveals the electronic structure and bonding interactions that govern its chemical behavior and reactivity patterns. The compound features a characteristic electron-deficient boron center with a vacant p-orbital that serves as an electron acceptor in various chemical processes. The interaction between the filled π-system of the benzene ring and the empty boron p-orbital creates a pathway for electronic communication between the aromatic system and the boronic acid functionality.

The cyclopropyl substituent introduces unique electronic effects through its highly strained three-membered ring geometry. The Walsh orbitals of the cyclopropyl system exhibit significant s-character in the carbon-carbon bonds, leading to distinctive electronic properties that influence the overall molecular orbital structure. These orbital interactions contribute to the electron-donating capacity of the cyclopropyl group, which can partially populate the vacant boron p-orbital through resonance effects transmitted via the aromatic π-system.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine the compound's reactivity and electronic transitions. The energy gap between these frontier orbitals provides insight into the compound's electronic excitation properties and chemical reactivity patterns. Natural bond orbital analysis decomposes the molecular wave function into localized orbital contributions, providing detailed information about charge distribution, bond polarization, and hyperconjugation effects that influence molecular properties and intermolecular interactions.

特性

IUPAC Name |

(3-cyclopropylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVQXUPALEVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669766 | |

| Record name | (3-Cyclopropylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-10-0 | |

| Record name | (3-Cyclopropylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-cyclopropylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Stepwise Overview:

| Step | Description | Conditions & Reagents | Yield & Purity |

|---|---|---|---|

| 1. Formation of 1-carboxylic cyclopropyl boric acid | Ethylene-acetic acid dissolved in an organic solvent (THF or 2-methyltetrahydrofuran), reacted with n-Butyllithium at low temperature (-10°C to -70°C), followed by addition of borating agent (trimethyl borate). | - Low temperature (-10°C to -70°C) - Organic solvents: tetrahydrofuran (THF) or 2-methyltetrahydrofuran - Borating agent: trimethyl borate |

Purity >98%, Fusing point 90-95°C |

| 2. Cyclization and dehydration | Heating the boric acid derivative at 80-150°C in polar solvents, dehydration with toluene, forming cyclopropylboronic acid tripolymer. | Heating at 80-150°C, dehydration with toluene | Efficient cyclization, easy distillation of tripolymer |

| 3. Hydrolysis to free acid | Hydrolyzing the tripolymer with water or dilute acid to yield free cyclopropylboronic acid. | Hydrolysis with water or dilute hydrochloric acid | Yield: 55-77%, Purity >98% |

Key Features:

- The process exploits intramolecular hydrogen bonding and cyclic conformations to facilitate boron incorporation.

- The reaction is performed under inert atmosphere to prevent side reactions.

- The process is scalable and yields high-purity product suitable for further applications.

Reaction Scheme:

Ethylene-acetic acid + n-Butyllithium → Cyclopropyl lithium intermediate

Cyclopropyl lithium + Borating agent (trimethyl borate) → 1-carboxylic cyclopropyl boric acid

Heating + dehydration → Cyclopropylboronic acid tripolymer

Hydrolysis → (3-Cyclopropylphenyl)boronic acid

Preparation via Organolithium and Boron Reagents (Embodiment 1 & 2 from Patent CN105001249A)

This method involves the direct lithiation of ethylene-acetic acid derivatives followed by boronation:

Procedure Highlights:

- Low temperature lithiation: Using n-Butyllithium at -70°C to generate the cyclopropyl lithium intermediate.

- Boronation: Addition of trimethyl borate or similar boron esters.

- Cyclization: Heating the mixture to induce cyclopropyl ring formation.

- Isolation: Hydrolyzing the boron complex yields the free boronic acid.

Typical Conditions:

| Parameter | Details |

|---|---|

| Temperature | -70°C during lithiation, heated to 80-150°C for cyclization |

| Solvent | Tetrahydrofuran (THF) or 2-methyltetrahydrofuran |

| Reagents | n-Butyllithium, trimethyl borate, hydrochloric acid for hydrolysis |

| Yield | 55-77%, Purity >98% |

Research Findings:

- The process efficiently forms the cyclopropylboronic acid with high purity.

- The method is adaptable for scale-up with optimized conditions.

- The cyclization relies on intramolecular interactions facilitated by the carboxylic acid group.

Alternative Methods and Considerations

While the patent provides a detailed route, alternative approaches include:

- Use of Grignard or organolithium reagents with cyclopropyl precursors, followed by boronation.

- Transition-metal catalyzed cyclopropylation of aryl halides using cyclopropyl boron compounds, though less common for direct synthesis of the free acid.

- Photochemical or radical-mediated methods , which are less established but explored in recent research for functionalized cyclopropyl boron derivatives.

Data Summary Table

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Remarks |

|---|---|---|---|---|---|---|

| Patent CN105001249A | Ethylene-acetic acid derivatives | n-Butyllithium, trimethyl borate | -70°C lithiation, 80-150°C cyclization | 55-77% | >98% | High purity, scalable |

| Lithiation + Boronation | Ethylene-acetic acid derivatives | n-Butyllithium, borate esters | -70°C to 150°C | 55-77% | >98% | Well-documented, high yield |

| Copper-promoted S-cyclopropylation | Cyclopropylboronic acid | Copper(II) acetate, thiophenols | 70°C, aerobic | Moderate to excellent | >98% | Functionalization method, not direct synthesis |

化学反応の分析

(3-Cyclopropylphenyl)boronic acid: participates in various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of This compound with aryl halides in the presence of a palladium catalyst. The major product is a biaryl compound.

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : Reduction reactions can convert the boronic acid to boronic esters or other reduced forms.

Substitution Reactions: : The boronic acid group can undergo substitution reactions with various nucleophiles to form different boronic acid derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as sodium carbonate, and solvents like toluene or water.

科学的研究の応用

Role as a Boronic Acid in Cross-Coupling Reactions

(3-Cyclopropylphenyl)boronic acid serves as a key intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and materials science. The compound's ability to undergo palladium-catalyzed borylation reactions enhances its utility in synthesizing complex organic molecules .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Passerini Reaction

Recent studies have demonstrated the application of this compound in Passerini-type reactions, where it acts as a carbon nucleophile. This reaction involves the formation of α-hydroxyketones from aldehydes, isocyanides, and boronic acids. The method showcases high functional group tolerance and enables late-stage diversification of bioactive compounds .

Development of Therapeutic Agents

The compound has shown potential as a building block for the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been explored for their ability to inhibit specific biological pathways relevant to diseases such as cancer and fibrosis. The structural modifications made possible by this boronic acid allow for the fine-tuning of biological activity and selectivity .

Case Study: Anti-Fibrotic Agents

作用機序

The mechanism by which (3-Cyclopropylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Similarity Scores

The structural analogs of (3-Cyclopropylphenyl)boronic acid, as identified by chemical similarity analysis, include:

| Compound Name | CAS No. | Similarity Score | Formula | Key Structural Feature |

|---|---|---|---|---|

| (4-(1-Methylcyclopropyl)phenyl)boronic acid | 1264296-84-5 | 0.95 | C₁₀H₁₃BO₂ | Methylcyclopropyl at para position |

| (4-(sec-Butyl)phenyl)boronic acid | 850568-56-8 | 0.94 | C₁₀H₁₅BO₂ | Branched alkyl substituent |

| (3-Cyclopropyl-5-methylphenyl)boronic acid | 1787258-63-2 | N/A | C₁₀H₁₃BO₂ | Cyclopropyl and methyl at meta |

| (3-Cyclopropyl-5-ethylphenyl)boronic acid | 2225171-54-8 | N/A | C₁₁H₁₅BO₂ | Cyclopropyl and ethyl substituents |

Key Insight: The cyclopropyl group’s rigid, non-planar structure reduces ring strain and enhances metabolic stability compared to linear alkyl or electron-withdrawing substituents (e.g., halogens) .

Physicochemical Properties

Acidity (pKa)

The pKa of boronic acids governs their binding affinity and reactivity. While direct pKa data for this compound is unavailable, studies on fluoro-substituted analogs suggest that meta-substituents influence acidity primarily through steric effects rather than electronic effects . For example:

- Phenylboronic acid : pKa ~8.7

- 3-Methoxyphenylboronic acid : pKa ~8.3

- 3-Trifluoromethylphenylboronic acid : pKa ~7.9

The cyclopropyl group’s electron-donating nature may raise the pKa slightly compared to electron-withdrawing substituents, favoring boronate formation at physiological pH .

Solubility and Stability

- Solubility : Derivatives like (3-cyclopropyl-5-methoxyphenyl)boronic acid (C₁₀H₁₃BO₃) are typically soluble in dimethyl sulfoxide (DMSO) at 10 mM, while alkyl-substituted analogs (e.g., sec-butyl) exhibit lower polarity and higher lipophilicity .

- Storage : Most cyclopropyl-containing boronic acids are stable at -20°C, avoiding prolonged exposure to moisture to prevent protodeboronation .

Reactivity in Boronic Ester Formation

Boronic acids undergo esterification with diols (e.g., catechols) under basic conditions. Key findings:

- Base Dependency : Triethylamine (Et₃N) accelerates equilibrium shift toward ester formation. For phenylboronic acid, 5 equivalents of Et₃N in CDCl₃ yield well-defined boronic esters within 10 minutes .

- Steric Effects : The cyclopropyl group may slow esterification kinetics compared to unsubstituted phenylboronic acid due to hindered access to the boron center .

Antifungal and Anticancer Potential

- Fungal Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .

- Anticancer Activity : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models . Cyclopropyl substituents may enhance tumor selectivity by improving membrane permeability .

Diagnostic Utility

Phenyl boronic acid demonstrates superior diagnostic accuracy over aminophenylboronic acid (APBA) in detecting KPC carbapenemases, highlighting the role of substituents in optimizing diagnostic sensitivity .

生物活性

(3-Cyclopropylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a cyclopropyl group attached to a phenyl ring with a boronic acid functional group. The boron atom in boronic acids plays a crucial role in their reactivity and biological interactions, particularly in the formation of reversible covalent bonds with diols, which is pivotal for their function as enzyme inhibitors.

- Enzyme Inhibition : Boronic acids, including this compound, are known to act as inhibitors for various enzymes. They can form stable complexes with the active sites of enzymes, thus inhibiting their activity. For example, they have been studied as potential inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

- Interaction with Insulin : A theoretical model suggests that certain boronic acids interact with the insulin protein, potentially stabilizing its conformation and enhancing its biological activity. This interaction involves specific binding sites on the insulin molecule, which may be relevant for diabetes treatment .

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds containing boronic acid moieties have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Kinase Inhibition : Boronic acids have been identified as dual inhibitors of CLK (CDC2-like kinase) and ROCK (Rho-associated protein kinase), showing efficacy against renal cancer and leukemia cell lines. The structure-activity relationship (SAR) studies indicated that modifications in the boronic acid structure could enhance selectivity and potency against specific kinases .

Antibacterial Activity

This compound has been explored for its potential as an antibacterial agent:

- β-lactamase Inhibition : As mentioned earlier, boronic acids can inhibit β-lactamases, restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae. This property is crucial in combating antibiotic resistance in clinical settings .

Case Studies

- In vitro Studies : A study demonstrated that this compound could significantly inhibit specific enzyme activities at low micromolar concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Animal Models : In vivo studies involving animal models have shown that boronic acid derivatives can effectively reduce tumor growth rates when administered alongside conventional chemotherapy agents.

Table 1: Biological Activity Summary of this compound

Table 2: Structure-Activity Relationship (SAR) Insights

Q & A

Q. What role does this compound play in medicinal chemistry, particularly in reversible covalent inhibition?

- Therapeutic Applications :

- Proteasome Inhibition : Mimics peptide aldehydes (e.g., Bortezomib) by forming reversible bonds with catalytic threonine residues .

- Bioisosteric Replacement : Replaces carboxylic acids to enhance bioavailability and target selectivity .

Data Contradiction Analysis

- Boroxine Formation in MS vs. Material Science :

- Conflict : Boroxines interfere with MALDI-MS analysis but are desirable in polymer crosslinking .

- Resolution : Context-dependent strategies—derivatization for MS vs. controlled polymerization for materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。